molecular formula C7H5Cl2NO2 B187763 1,5-Dichloro-3-methyl-2-nitrobenzene CAS No. 118665-00-2

1,5-Dichloro-3-methyl-2-nitrobenzene

Cat. No.: B187763
CAS No.: 118665-00-2
M. Wt: 206.02 g/mol
InChI Key: SGSOOBQNRQUSIL-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms, one methyl group, and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,5-dichloro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in alkaline medium or chromic acid in acidic medium.

Major Products Formed

    Reduction: 1,5-Dichloro-3-methyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,5-Dichloro-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1,5-Dichloro-3-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of electrophilic aromatic substitution reactions.

    Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their potential toxicity and metabolic pathways.

    Medicine: Research into the pharmacological properties of nitroaromatic compounds may involve this compound as a model compound.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-methyl-2-nitrobenzene in chemical reactions typically involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the chlorine atoms are displaced by nucleophiles through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-nitrobenzene: Similar structure but with different positions of chlorine and nitro groups.

    1,2-Dichloro-4-nitrobenzene: Another isomer with different substitution pattern.

    1,4-Dichloro-2-nitrobenzene: Features chlorine atoms at the 1 and 4 positions and a nitro group at the 2 position.

Uniqueness

1,5-Dichloro-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups creates a distinct electronic environment on the benzene ring, affecting its chemical behavior.

Properties

IUPAC Name

1,5-dichloro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSOOBQNRQUSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434881
Record name 1,5-Dichloro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118665-00-2
Record name 1,5-Dichloro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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